N1-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(pyridin-4-ylmethyl)oxalamide
CAS No.: 900010-08-4
Cat. No.: VC7308797
Molecular Formula: C20H19N5O3S
Molecular Weight: 409.46
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 900010-08-4 |
|---|---|
| Molecular Formula | C20H19N5O3S |
| Molecular Weight | 409.46 |
| IUPAC Name | N'-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-(pyridin-4-ylmethyl)oxamide |
| Standard InChI | InChI=1S/C20H19N5O3S/c1-28-15-4-2-14(3-5-15)25-18(16-11-29-12-17(16)24-25)23-20(27)19(26)22-10-13-6-8-21-9-7-13/h2-9H,10-12H2,1H3,(H,22,26)(H,23,27) |
| Standard InChI Key | YERSVPXFPSCQAP-UHFFFAOYSA-N |
| SMILES | COC1=CC=C(C=C1)N2C(=C3CSCC3=N2)NC(=O)C(=O)NCC4=CC=NC=C4 |
Introduction
N1-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(pyridin-4-ylmethyl)oxalamide is a complex organic compound featuring a thieno[3,4-c]pyrazole core, which is known for its biological activity, particularly in cancer research and enzyme inhibition. The presence of methoxyphenyl and pyridin-4-ylmethyl substituents enhances its pharmacological properties.
Synthesis and Chemical Reactions
The synthesis of N1-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(pyridin-4-ylmethyl)oxalamide typically involves several key steps, often utilizing advanced techniques such as continuous flow chemistry and high-throughput screening to optimize reaction conditions and improve scalability for industrial production.
Synthesis Steps
-
Starting Materials: The synthesis begins with appropriate starting materials, which are often commercially available.
-
Reaction Conditions: The reaction conditions are optimized using techniques like continuous flow chemistry.
-
Purification: The final compound is purified using methods such as recrystallization.
Biological Activity and Potential Applications
This compound has been studied for its potential as an anticancer agent and as a modulator of specific biological pathways. The thieno[3,4-c]pyrazole core is recognized for its biological activity, particularly in cancer research and enzyme inhibition.
Potential Applications Table
| Application | Description |
|---|---|
| Anticancer Agent | Potential use in cancer treatment due to its biological activity. |
| Enzyme Inhibition | Modulation of specific biological pathways through enzyme inhibition. |
| Medicinal Chemistry | Utilized in medicinal chemistry for its pharmacological properties. |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume